molecular formula C16H21N3O4 B032283 Imazamox Methyl Ester CAS No. 114526-46-4

Imazamox Methyl Ester

Cat. No. B032283
M. Wt: 319.36 g/mol
InChI Key: WTJDEAVBSGKUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Imazamox is synthesized through various methods, with post-methoxy methylation-bromination being highlighted as a potentially industrializable process due to its effectiveness. This synthesis pathway is critical for producing Imazamox Methyl Ester, offering insights into its chemical formation and the underlying processes involved in its production (Cheng Zhi-ming, 2007).

Molecular Structure Analysis

The molecular structure of Imazamox and its derivatives, including Imazamox Methyl Ester, is characterized by the imidazolinone ring, which plays a crucial role in its herbicidal activity. Structural analyses, such as X-ray crystallography, have been employed to understand the compound's configuration and how it interacts with other molecules, although specific studies on Imazamox Methyl Ester's structure are limited in the reviewed literature.

Chemical Reactions and Properties

Imazamox's reactivity and chemical behavior, including its photodegradation and interaction with metal ions, have been thoroughly studied. Imazamox undergoes UV-induced photodegradation, leading to the formation of pyridine derivatives, with its stability influenced by the presence of metal ions like Cu2+ or Ca2+, which can increase the persistence of the pesticide (E. Quivet et al., 2006).

Physical Properties Analysis

Imazamox Methyl Ester's physical properties, such as solubility, melting point, and vapor pressure, are essential for understanding its behavior in agricultural settings. However, specific studies detailing these properties for Imazamox Methyl Ester were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of Imazamox, including its degradation products and interaction with environmental factors, have been explored. The photodegradation of Imazamox and related compounds in aqueous solutions suggests a complex breakdown pathway that leads to various photoproducts, with degradation rates influenced by factors like pH and the presence of natural organic matter (A. Christiansen et al., 2015).

Scientific Research Applications

Potential Environmental and Agricultural Applications

  • Herbicide Residue Analysis : A study focused on the status of various herbicides, including imazamox, in the Haryana state, investigating their residues in environmental samples. This research is crucial for understanding the environmental impact and safety of using imazamox and related compounds in agricultural practices. The findings suggest that when applied at recommended doses, most herbicides do not pose a significant residue problem in food commodities, highlighting the importance of proper usage and monitoring for environmental safety (Duhan, Punia, & Yadav, 2018).

  • Impact on Aquatic Environments : Although not directly related to Imazamox Methyl Ester, research on the fate and behavior of parabens in aquatic environments sheds light on the potential environmental impact of various esters used in commercial products. These studies are vital for assessing the environmental safety of chemical compounds, including their degradation, bioaccumulation, and potential endocrine-disrupting activities in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Kinetic Modeling and Combustion

  • Biodiesel Combustion : Research into the chemical kinetic modeling of biodiesel combustion, including methyl esters, is critical for developing cleaner combustion technologies. Such studies aim to understand the combustion characteristics of biodiesel and its surrogates, which could indirectly inform the combustion properties of Imazamox Methyl Ester in specific applications. This research contributes to the optimization of biodiesel use in engines for environmental sustainability (Lai, Lin, & Violi, 2011).

  • Waste Cooking Oil Methyl Esters (WCOME) : The exploration of WCOME as an alternative fuel underscores the potential of methyl esters derived from various sources for use in compression ignition engines. This study highlights the performance, combustion, and emission characteristics of using methyl esters as biodiesel, providing insights into how Imazamox Methyl Ester might be evaluated for similar applications (Kathirvel, Layek, & Muthuraman, 2016).

Safety And Hazards

Imazamox is classified as hazardous to the aquatic environment, both in the short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is advised to avoid release to the environment, and in case of spillage, it should be collected . If inhaled or contacted with skin or eyes, it is recommended to move to fresh air, wash off with soap and water, and rinse with water respectively .

Future Directions

Imazamox has become the go-to active for many pea and soybean growers looking for a first line of defense against broadleaf and grassy weeds . Research and development in this technology is crucial to keep the biodiesel industry relevant by lowering the production cost .

properties

IUPAC Name

methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-9(2)16(3)15(21)18-13(19-16)12-11(14(20)23-5)6-10(7-17-12)8-22-4/h6-7,9H,8H2,1-5H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDEAVBSGKUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imazamox Methyl Ester

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